molecular formula C16H22N2O3 B2791226 N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396685-43-0

N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2791226
CAS No.: 1396685-43-0
M. Wt: 290.363
InChI Key: PNOKJFYJGWFBNB-UHFFFAOYSA-N
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Description

N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[35]nonane-2-carboxamide is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide typically involves multiple steps, starting with the formation of the spirocyclic core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high pressures and temperatures. The process is optimized to maximize yield and purity while minimizing by-products and waste. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide may be used to study enzyme interactions and inhibition. Its structural complexity allows for the exploration of biological pathways and mechanisms.

Medicine: In the medical field, this compound has potential applications in drug development. Its ability to interact with various biological targets makes it a candidate for the design of new therapeutic agents.

Industry: In industry, this compound can be used in the production of advanced materials and chemicals. Its unique properties may be harnessed for the development of new products and technologies.

Mechanism of Action

The mechanism by which N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide exerts its effects involves interactions with specific molecular targets. These interactions can modulate biological pathways and lead to desired outcomes, such as enzyme inhibition or activation. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane: A closely related compound without the benzyl and carboxamide groups.

  • N-benzyl-2-azaspiro[3.5]nonane-2-carboxamide: A similar compound with a different spirocyclic core.

Uniqueness: N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide stands out due to its specific combination of functional groups and spirocyclic structure. This combination provides unique chemical and biological properties that distinguish it from other compounds in its class.

Properties

IUPAC Name

N-benzyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c1-15(2)20-11-16(12-21-15)9-18(10-16)14(19)17-8-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOKJFYJGWFBNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NCC3=CC=CC=C3)CO1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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